molecular formula C21H18ClFN2O4S B11307962 4-(Propan-2-yl)phenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate

4-(Propan-2-yl)phenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B11307962
M. Wt: 448.9 g/mol
InChI Key: XUDDJNHAZGXHBI-UHFFFAOYSA-N
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Description

4-(PROPAN-2-YL)PHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine core substituted with a chlorophenyl group and a fluorophenyl methanesulfonyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(PROPAN-2-YL)PHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl and fluorophenyl methanesulfonyl groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(PROPAN-2-YL)PHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-(PROPAN-2-YL)PHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 4-(PROPAN-2-YL)PHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 4-(PROPAN-2-YL)PHENYL 5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE
  • 4-(PROPAN-2-YL)PHENYL 5-CHLORO-2-[(4-BROMOPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE

Uniqueness

4-(PROPAN-2-YL)PHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is unique due to the presence of the fluorophenyl methanesulfonyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C21H18ClFN2O4S

Molecular Weight

448.9 g/mol

IUPAC Name

(4-propan-2-ylphenyl) 5-chloro-2-[(4-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C21H18ClFN2O4S/c1-13(2)15-5-9-17(10-6-15)29-20(26)19-18(22)11-24-21(25-19)30(27,28)12-14-3-7-16(23)8-4-14/h3-11,13H,12H2,1-2H3

InChI Key

XUDDJNHAZGXHBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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